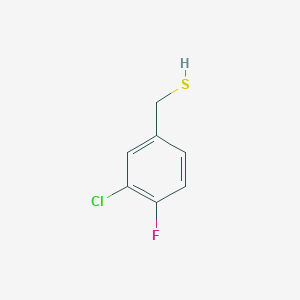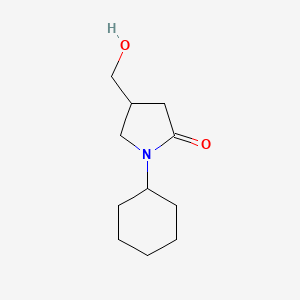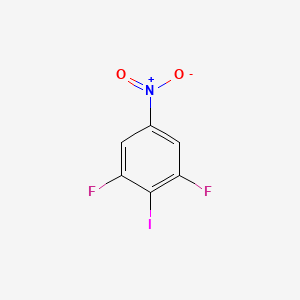![molecular formula C11H16BrN3O B3038777 4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide CAS No. 900019-48-9](/img/structure/B3038777.png)
4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide
Übersicht
Beschreibung
4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide (4-Br-PEP) is a small molecule that is an important research tool in the field of chemical biology. 4-Br-PEP is used to study the structure-activity relationships of various biological processes, including protein-protein interactions, enzyme inhibition, and signal transduction. It has been used in a variety of scientific research applications, including drug discovery, drug development, and biotechnology.
Wissenschaftliche Forschungsanwendungen
Catalysis and Functionalization
4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide: serves as a valuable building block in organic synthesis. While many protocols exist for functionalizing alkyl boronic esters, protodeboronation (removing the boron moiety) remains less explored. Recent research has demonstrated catalytic protodeboronation of alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. Researchers have applied this sequence to compounds like methoxy-protected (−)-D8-THC and cholesterol .
Pharmaceutical Intermediates
The compound finds application as a pharmaceutical intermediate. Its unique structure and reactivity make it a valuable precursor in drug development. Researchers explore its potential in designing novel pharmaceutical agents .
Synthetic Chemistry
In synthetic chemistry, 4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide contributes to the synthesis of diverse molecules. For instance, it has been utilized in the preparation of 4-OCH₂CH₂-pyrrolidine, demonstrating its versatility in constructing complex organic frameworks .
Boron Chemistry and C–C Coupling
Organoboron compounds play a crucial role in C–C coupling reactions. The boron moiety can be transformed into various functional groups, expanding the scope of boron chemistry. Researchers have developed elegant strategies for protodeboronation, enabling the synthesis of valuable building blocks. These advances enhance the accessibility of boron-containing compounds for diverse applications .
Total Synthesis of Natural Products
The compound has been employed in the formal total synthesis of natural products. Notably, it contributed to the synthesis of d-®-coniceine and indolizidine 209B. Such applications highlight its utility in complex molecule assembly and natural product discovery .
Chemical Biology and Drug Design
Researchers explore the interactions of 4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide with biological targets. Its unique structural features may offer insights into drug design, protein–ligand interactions, and chemical biology studies. Investigating its binding affinity and selectivity could lead to the development of novel therapeutic agents .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s known that compounds with similar structures can undergo various chemical reactions such as suzuki–miyaura coupling . These reactions involve the transfer of groups between molecules, which can lead to changes in the structure and function of the targets .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in cell signaling
Pharmacokinetics
The solubility and stability of similar compounds can be influenced by various factors, including the presence of other chemicals and environmental conditions .
Result of Action
Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemicals can affect the compound’s reactivity . Additionally, factors such as temperature and pH can influence the compound’s stability .
Eigenschaften
IUPAC Name |
4-bromo-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c12-9-7-10(14-8-9)11(16)13-3-6-15-4-1-2-5-15/h7-8,14H,1-6H2,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFRCHRNZDLZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=CN2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4,5-Dimethoxy-2-(4-trifluoromethylsulfanylphenylsulfamoyl)phenyl]acetic acid](/img/structure/B3038699.png)


![3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3038702.png)

![2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B3038704.png)

![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3038713.png)
![3-{[(4-Chlorophenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B3038714.png)
![1-(2,3-dichlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B3038715.png)
![1-(3-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B3038716.png)